

The Sulfonylmorpholine Scaffold: A Comparative Guide to Biological Activity

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Compound of Interest

Compound Name: 4-((Chloromethyl)sulfonyl)morpholine

Cat. No.: B1620887

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The morpholine ring, a simple six-membered heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] When coupled with a sulfonyl group, the resulting sulfonylmorpholine scaffold offers a versatile platform for designing novel therapeutic agents across a spectrum of diseases. This guide provides a comparative analysis of the biological activities of various 4-sulfonylmorpholine derivatives, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

The Morpholine Moiety: More Than Just a Solubilizing Group

The prevalence of the morpholine ring in drug candidates is not coincidental. Its unique physicochemical properties, including a pKa that enhances aqueous solubility and the ability of its oxygen atom to act as a hydrogen bond acceptor, contribute significantly to a molecule's overall profile.[2][3] These features can improve oral bioavailability and metabolic stability, crucial parameters in the development of effective therapeutics.[4] The flexible conformation of the morpholine ring also allows it to act as a versatile scaffold, orienting substituents in precise spatial arrangements to optimize interactions with biological targets.[3]

The Sulfonyl Group: A Key Player in Molecular Recognition

The sulfonamide group, a related and often incorporated functional group, is a well-established pharmacophore. It is a strong hydrogen bond donor and acceptor, enabling potent interactions with enzyme active sites and receptors.^[5] The geometry and electronic properties of the sulfonyl group can be fine-tuned through substitution, allowing for the modulation of binding affinity and selectivity.^[6]

Comparative Analysis of Biological Activities

The versatility of the sulfonylmorpholine scaffold is evident in the diverse range of biological activities exhibited by its derivatives. Here, we compare the performance of different classes of these compounds in several key therapeutic areas.

Anticancer Activity

Morpholine derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer.^{[7][8][9][10][11]}

A series of morpholine-substituted quinazoline derivatives demonstrated significant cytotoxic activity against multiple cancer cell lines.^[8] Notably, compounds AK-3 and AK-10 displayed potent activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines, with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induce apoptosis and inhibit cell proliferation during the G1 phase of the cell cycle.^[8]

Compound	A549 IC50 (μM)	MCF-7 IC50 (μM)	SHSY-5Y IC50 (μM)
AK-3	10.38 ± 0.27	6.44 ± 0.29	9.54 ± 0.15
AK-10	8.55 ± 0.67	3.15 ± 0.23	3.36 ± 0.29
Data from reference ^[8]			

In another study, novel morpholine derivatives were investigated as potential topoisomerase II inhibitors.^[9] Molecular docking studies indicated favorable binding energies, with derivative M5

exhibiting the most promising binding energy of -9.7 kcal/mol, suggesting strong interaction with the enzyme's active site.[9]

Neurological Disorders

The ability of the morpholine moiety to cross the blood-brain barrier has made it an attractive scaffold for developing drugs targeting the central nervous system (CNS).[2][3]

N-arylsulfonyl morpholine derivatives have been designed as potent γ -secretase inhibitors for the potential treatment of Alzheimer's disease.[12] By installing small alkyl groups on the morpholine ring, researchers were able to mitigate CYP3A4 liability while maintaining excellent in vitro potency.[12]

Furthermore, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and evaluated as cholinesterase inhibitors.[13] Compound 11g emerged as the most potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of $1.94 \pm 0.13 \mu\text{M}$ and $28.37 \pm 1.85 \mu\text{M}$, respectively. Kinetic analysis revealed a mixed-type inhibition mechanism for the most active compounds.[13]

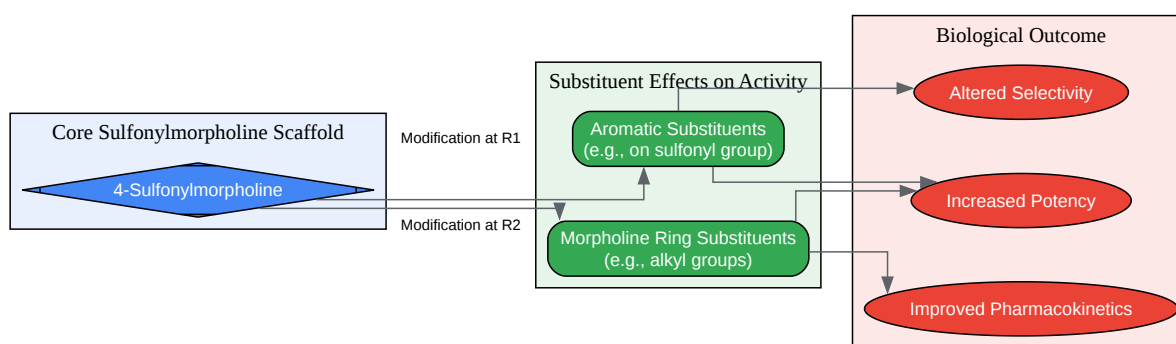
Compound	AChE IC ₅₀ (μM)	BChE IC ₅₀ (μM)
11g	1.94 ± 0.13	28.37 ± 1.85
Data from reference[13]		

Antidiabetic Activity

The sulfonylmorpholine scaffold has also been explored for its potential in managing diabetes. A study on sulfonamide derivatives as α -amylase and α -glucosidase inhibitors revealed that several compounds exhibited significantly higher activity than the standard drug, acarbose.[6] For instance, compound 5j showed an IC₅₀ of $28 \pm 1.74 \mu\text{M}$ against α -amylase, a marked improvement over acarbose ($148 \pm 0.06 \mu\text{M}$).[6] The structure-activity relationship analysis highlighted the critical role of electronic substituents and their positions on the aromatic rings in modulating the inhibitory efficacy.[6]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies provide valuable insights into the structure-activity relationships of sulfonylmorpholine derivatives.



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Caption: Generalized Structure-Activity Relationship for 4-Sulfonylmorpholine Derivatives.

As illustrated, modifications to both the aromatic portion of the sulfonyl group and the morpholine ring itself can significantly impact biological activity. For instance, the nature and position of substituents on an aromatic ring attached to the sulfonyl group can influence binding affinity and selectivity for a particular target.[6] Similarly, substitutions on the morpholine ring can affect pharmacokinetic properties and potency.[12]

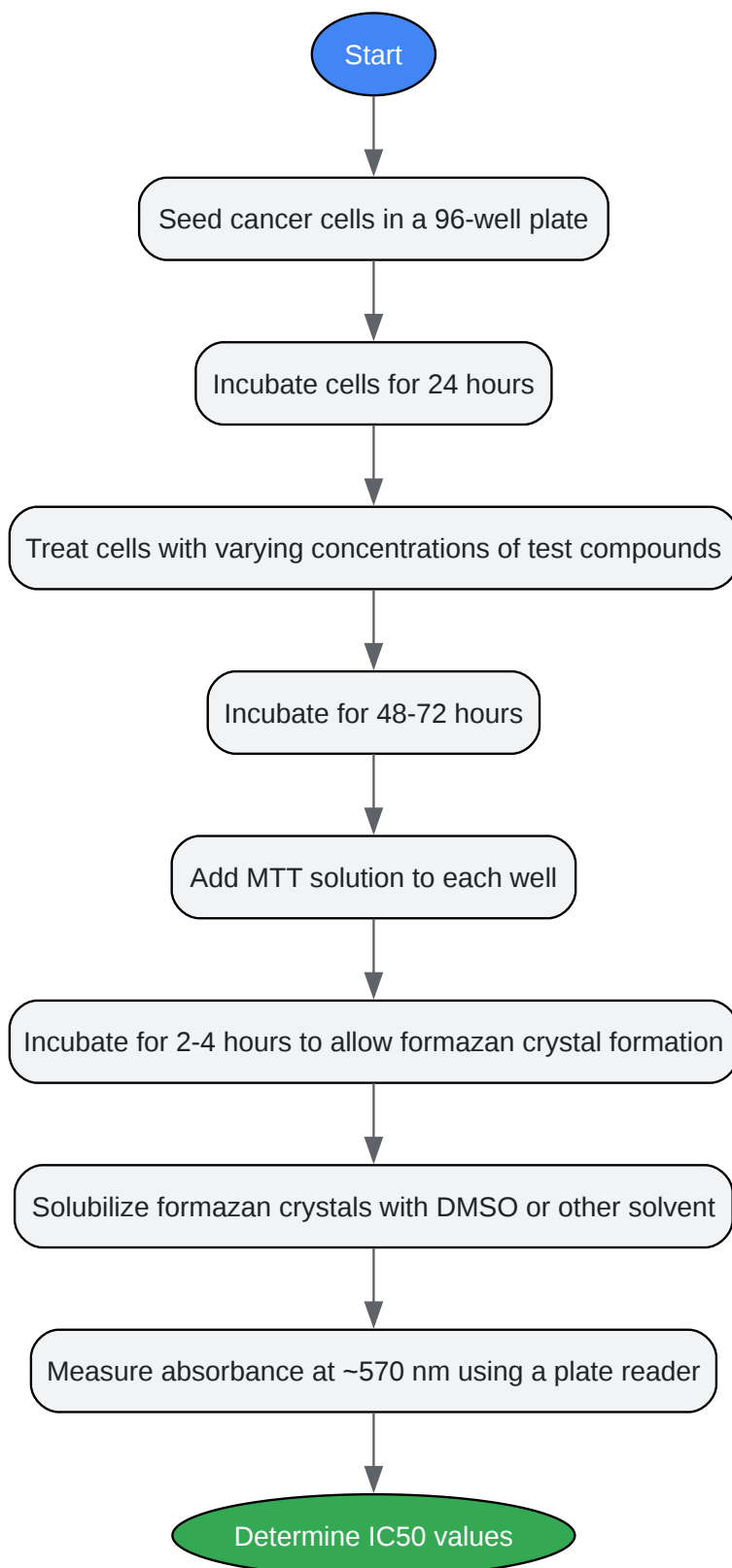
Experimental Methodologies

The evaluation of the biological activity of these compounds relies on a variety of well-established in vitro assays.

Cytotoxicity and Anticancer Activity Assessment

A common method to assess the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: MTT Assay

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Caption: A typical workflow for determining cell viability using the MTT assay.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) is then calculated to quantify the compound's potency.

Enzyme Inhibition Assays

To determine the effect of compounds on specific enzymes, enzyme inhibition assays are employed. The general principle involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.

Step-by-Step Protocol for a Generic Enzyme Inhibition Assay:

- **Prepare Reagents:** Prepare buffer solutions, the enzyme of interest, the substrate, and the test compounds at various concentrations.
- **Enzyme-Inhibitor Incubation:** In a microplate well, pre-incubate the enzyme with the test compound (or vehicle control) for a specific period to allow for binding.
- **Initiate Reaction:** Add the substrate to initiate the enzymatic reaction.
- **Monitor Reaction:** Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
- **Data Analysis:** Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion

The 4-sulfonylmorpholine scaffold represents a highly versatile and promising platform in drug discovery. The inherent beneficial properties of the morpholine ring, combined with the strong interactive capabilities of the sulfonyl group, provide a foundation for the development of potent and selective modulators of a wide range of biological targets. The comparative data presented in this guide underscore the broad therapeutic potential of these derivatives. Future research

focused on elucidating detailed structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of novel and effective therapies for various diseases.

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